molecular formula C6H6BrClN2O B2473761 5-Bromo-2-chloro-4-methoxypyridin-3-amine CAS No. 2416234-84-7

5-Bromo-2-chloro-4-methoxypyridin-3-amine

Cat. No. B2473761
CAS RN: 2416234-84-7
M. Wt: 237.48
InChI Key: FDAHSJLVYPPOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2O. It has a molecular weight of 237.48 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 237.48 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 201.97418 g/mol . The topological polar surface area is 48.1 Ų .

Scientific Research Applications

Pharmacological Applications and Drug Development

Compounds with structures similar to 5-Bromo-2-chloro-4-methoxypyridin-3-amine have been involved in the development of drugs and prodrugs. For instance, prodrugs of 5-fluorouracil (5-FU), such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), are notable for their use in treating various solid tumors. These prodrugs are designed to improve the therapeutic effectiveness and reduce the toxicity of 5-FU, highlighting the significance of structural modifications in drug development (Malet-Martino & Martino, 2002).

Material Science and Surface Chemistry

In material science, the functionalization of surfaces with specific chemical groups, including amines, plays a critical role in biomolecule immobilization and cell colonization. Amines and related functionalities are essential for creating reactive chemical groups on polymeric surfaces or thin plasma polymer coatings. These chemically reactive surfaces are then used for covalent immobilization of bio-specific molecules, demonstrating the broad utility of nitrogen-containing compounds in biomedical engineering and surface chemistry (Siow et al., 2006).

Catalysis and Synthesis

The role of nitrogen-containing compounds in catalysis and organic synthesis is well-documented. For example, amine-functionalized metal–organic frameworks (MOFs) are studied for their structures, synthesis methods, and properties. The basicity provided by amine groups in MOFs has been exploited mainly for CO2 capture applications, demonstrating the importance of functional groups in environmental and catalytic applications (Lin et al., 2016).

Environmental Applications

Nitrogen-containing compounds, including amines and azo dyes, are significant in environmental science, particularly in water treatment and pollution control. Advanced oxidation processes (AOPs) have been effective in degrading resistant nitrogen-containing compounds, improving water quality and safety. This area of research underscores the environmental impact and treatment of compounds with functionalities similar to this compound (Bhat & Gogate, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2-chloro-4-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-11-5-3(7)2-10-6(8)4(5)9/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHSJLVYPPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.